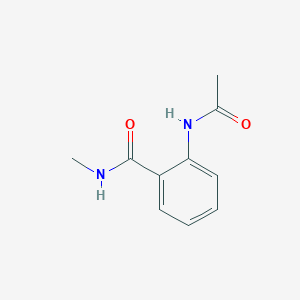
Ctepjojwlmxlcd-uhfffaoysa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of guanidine derivatives and has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ctepjojwlmxlcd-uhfffaoysa- is not fully understood. However, studies have suggested that it works by modulating the activity of certain ion channels and receptors in the brain. It has also been found to increase the levels of certain neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
Ctepjojwlmxlcd-uhfffaoysa- has been found to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve cognitive function, and have potential therapeutic effects in the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ctepjojwlmxlcd-uhfffaoysa- in lab experiments is its ability to enhance synaptic plasticity and improve cognitive function. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Ctepjojwlmxlcd-uhfffaoysa-. One direction is to further study its mechanism of action and identify its molecular targets in the brain. Another direction is to investigate its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, future research could focus on developing more potent derivatives of Ctepjojwlmxlcd-uhfffaoysa- that can be used in clinical settings.
Conclusion:
In conclusion, Ctepjojwlmxlcd-uhfffaoysa- is a chemical compound that has gained significant attention in the field of scientific research. It has various biochemical and physiological effects and has potential therapeutic effects in the treatment of neurodegenerative diseases. While there are still many unanswered questions about its mechanism of action, research on Ctepjojwlmxlcd-uhfffaoysa- has the potential to lead to new treatments for neurological disorders.
Métodos De Síntesis
Ctepjojwlmxlcd-uhfffaoysa- can be synthesized using various methods. One of the most common methods is the reaction between guanidine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction between guanidine and 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite.
Aplicaciones Científicas De Investigación
Ctepjojwlmxlcd-uhfffaoysa- has been extensively studied for its various scientific research applications. One of the major applications is in the field of neuroscience. Studies have shown that Ctepjojwlmxlcd-uhfffaoysa- can enhance synaptic plasticity and improve cognitive function. It has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-acetamido-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-9-6-4-3-5-8(9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPJOJWLMXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ctepjojwlmxlcd-uhfffaoysa- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)
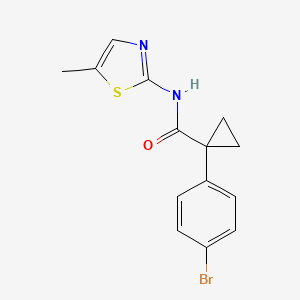
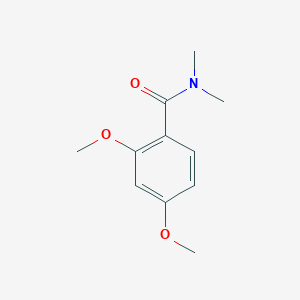
![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

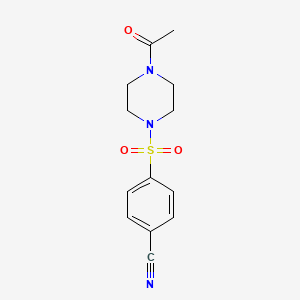
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
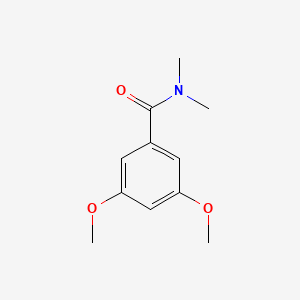
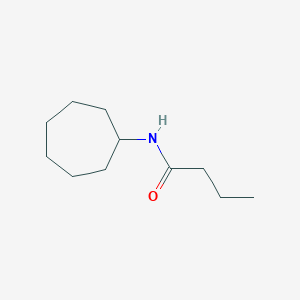
![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)